![molecular formula C13H21ClN2 B13471089 Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride](/img/structure/B13471089.png)
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride is a chemical compound known for its versatile applications in various fields of scientific research. It is characterized by the presence of a benzyl group attached to a pyrrolidine ring through an ethylamine linkage. This compound is often used in the synthesis of other complex molecules due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride typically involves the reaction of benzyl chloride with 2-(pyrrolidin-1-yl)ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: N-oxides of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine.
Reduction: Secondary amines.
Substitution: Various benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pyrrolidine ring plays a crucial role in enhancing the binding affinity and selectivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-2-(pyrrolidin-1-yl)ethanamine dihydrochloride
- N-Benzyl-2-(pyrrolidin-1-yl)ethanamine
- N-Benzyl-2-(pyrrolidin-1-yl)ethanol
Uniqueness
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the benzyl group and the pyrrolidine ring enhances its reactivity and binding affinity, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C13H21ClN2 |
|---|---|
Peso molecular |
240.77 g/mol |
Nombre IUPAC |
N-benzyl-2-pyrrolidin-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C13H20N2.ClH/c1-2-6-13(7-3-1)12-14-8-11-15-9-4-5-10-15;/h1-3,6-7,14H,4-5,8-12H2;1H |
Clave InChI |
OFAAWORLYRBTGL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCNCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


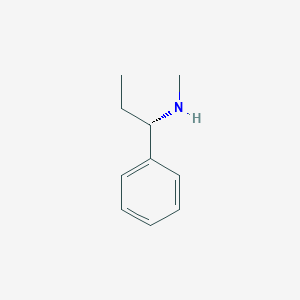


![[(3-Azidopropoxy)methyl]benzene](/img/structure/B13471029.png)
![2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13471032.png)


![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B13471061.png)
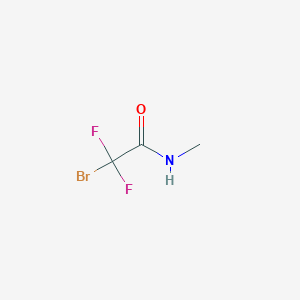
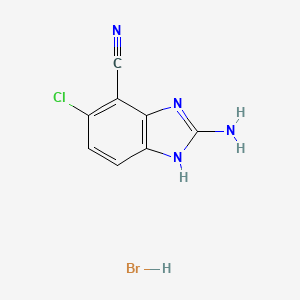
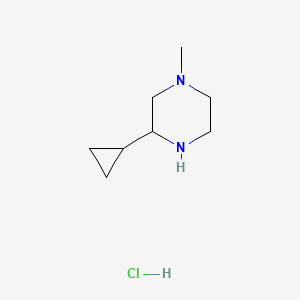

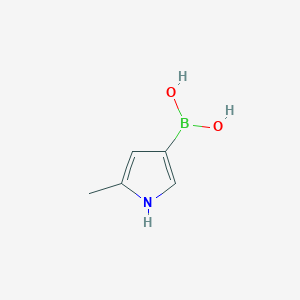
![3-Oxaspiro[5.5]undecan-9-ol](/img/structure/B13471083.png)
